molecular formula C34H36Cl2N2 B1262682 mitoTracker Deep Red 633

mitoTracker Deep Red 633

Cat. No. B1262682
M. Wt: 543.6 g/mol
InChI Key: IRSFLEQGOMAAPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MitoTracker Deep Red 633 is a Cy5 dye and an organic chloride salt. It has a role as a fluorochrome.

Scientific Research Applications

Cancer Stem Cell Targeting

MitoTracker Deep Red (MTDR) is used in cancer research, particularly for targeting cancer stem cells (CSCs). It's a fluorescent probe that marks mitochondria in living cells and helps in metabolically fractionating breast cancer cells into different sub-populations. Studies have shown that MTDR can inhibit mammosphere formation in breast cancer cell lines and interfere with mitochondrial metabolism, making it a potential therapeutic tool against CSCs (Sargiacomo et al., 2021).

Mitophagy Flux Assessment

MTDR is instrumental in assessing mitophagy, the process of autophagic mitochondrial degradation. It aids in flow cytometry-based methodologies to determine mitophagy by marking mitochondria selectively. This approach has been validated in both cell lines and primary cell cultures, providing a new quantitative method to study mitophagy flux (Mauro-Lizcano et al., 2015).

Comparative Mitochondrial Imaging

MTDR is compared with other mitochondrial probes for effective staining and imaging. It has been shown to effectively stain mitochondria, maintaining high photostability and signal-to-noise ratio. This makes it suitable for real-time monitoring of mitochondria in neurons and other cell types (Lee et al., 2017).

Mitochondrial Health Monitoring

MTDR is used for monitoring mitochondrial mass, damage, and reactive oxygen species in cells. It helps in determining the health status and volume of mitochondria in different cell types, providing insights into the cellular health and stress levels (Puleston, 2015).

Drug Resistance Studies

In the context of drug resistance in cancer, MTDR has been shown to be a substrate of P-glycoprotein, an efflux transporter. This understanding is crucial in the design of anticancer drugs that can evade multidrug resistance mechanisms in cancer cells (Zhitomirsky et al., 2018).

properties

Product Name

mitoTracker Deep Red 633

Molecular Formula

C34H36Cl2N2

Molecular Weight

543.6 g/mol

IUPAC Name

(2Z)-1-[[4-(chloromethyl)phenyl]methyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride

InChI

InChI=1S/C34H36ClN2.ClH/c1-33(2)27-13-9-11-15-29(27)36(5)31(33)17-7-6-8-18-32-34(3,4)28-14-10-12-16-30(28)37(32)24-26-21-19-25(23-35)20-22-26;/h6-22H,23-24H2,1-5H3;1H/q+1;/p-1

InChI Key

IRSFLEQGOMAAPU-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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